3-(4-chlorophenyl)-5-(4-methoxybenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a useful research compound. Its molecular formula is C28H20ClNO6 and its molecular weight is 501.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 501.0979151 g/mol and the complexity rating of the compound is 912. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on existing literature, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H18ClN2O3, with a molecular weight of approximately 374.82 g/mol. The structure features a spiro-fused bicyclic system which is crucial for its biological interactions.
Synthesis
The compound can be synthesized through various methods involving cyclization reactions of precursor compounds. A notable method includes the reaction of substituted benzyl derivatives with appropriate electrophiles under specific conditions to yield the desired spirocyclic structure. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure.
Anticancer Activity
Recent studies have indicated that similar compounds within the same structural class exhibit significant anticancer properties. For instance, a related compound was screened against various cancer cell lines and demonstrated promising cytotoxic effects. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in 2019 reported the identification of a novel anticancer compound through screening a drug library on multicellular spheroids. The results indicated that compounds with similar structural motifs significantly inhibited tumor growth in vitro, suggesting that our compound may exhibit similar properties .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition potential. In particular, it has been tested for its ability to inhibit lipase and α-glucosidase enzymes, which are critical targets in managing diabetes and obesity.
Research Findings:
- Lipase Inhibition: A related study reported IC50 values for various derivatives against lipase activity, with some showing promising results (IC50 = 2.50 ± 0.50 µM) .
- α-Glucosidase Inhibition: The same study indicated that certain derivatives exhibited IC50 values ranging from 3.41 ± 0.16 µM to 4.36 ± 0.10 µM against α-glucosidase .
Data Summary Table
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClNO6/c1-35-18-12-6-15(7-13-18)14-30-26(33)21-22(27(30)34)28(36-23(21)16-8-10-17(29)11-9-16)24(31)19-4-2-3-5-20(19)25(28)32/h2-13,21-23H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLLPJOVKLZKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.